molecular formula C21H21BrN6O8 B13753379 Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester CAS No. 57414-26-3

Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester

Cat. No.: B13753379
CAS No.: 57414-26-3
M. Wt: 565.3 g/mol
InChI Key: ZBFUAGPRXUDDAB-UHFFFAOYSA-N
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Description

Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester (CAS 57414-26-3) is a synthetic azo compound characterized by a complex aromatic backbone. Its structure includes:

  • A 2-bromo-4,6-dinitrophenyl group, providing strong electron-withdrawing effects.
  • An acetylamino substituent at the 5-position of the phenyl ring.
  • A methoxy group at the 2-position of the phenyl ring.
  • An N-2-propenyl (allyl) group and a methyl ester on the glycine moiety .

This compound belongs to the azo dye family, which is widely used in industrial applications due to vibrant coloration and stability. Its molecular formula is C₂₁H₂₁BrN₆O₁₀, with a molecular weight of approximately 605.24 g/mol .

Properties

CAS No.

57414-26-3

Molecular Formula

C21H21BrN6O8

Molecular Weight

565.3 g/mol

IUPAC Name

methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-prop-2-enylanilino]acetate

InChI

InChI=1S/C21H21BrN6O8/c1-5-6-26(11-20(30)36-4)17-9-15(23-12(2)29)16(10-19(17)35-3)24-25-21-14(22)7-13(27(31)32)8-18(21)28(33)34/h5,7-10H,1,6,11H2,2-4H3,(H,23,29)

InChI Key

ZBFUAGPRXUDDAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step approach combining:

  • Formation of the azo linkage by diazotization and azo coupling reactions
  • Introduction of acetylamino and methoxy substituents on the aromatic ring
  • N-alkylation of glycine methyl ester with a propenyl group
  • Assembly of the final molecule via nucleophilic substitution or amide bond formation

Due to the complexity and sensitivity of the functional groups (e.g., nitro groups, bromo substituent, azo bond), reaction conditions must be carefully optimized to preserve the integrity of all moieties.

Stepwise Preparation Outline

Step Reaction Type Key Reagents & Conditions Purpose/Transformation
1 Diazotization Aromatic amine precursor + NaNO2 + HCl at 0-5°C Formation of diazonium salt intermediate
2 Azo Coupling Diazonium salt + 2-bromo-4,6-dinitrophenol derivative under basic conditions Formation of azo bond linking phenyl rings
3 Acetylation Amino group acetylated using acetic anhydride or acetyl chloride Introduction of acetylamino substituent
4 Methoxylation Electrophilic aromatic substitution or methylation of hydroxy group with methyl iodide Installation of methoxy group at position 2
5 N-alkylation Glycine methyl ester + propenyl halide (e.g., propenyl bromide) + base (e.g., K2CO3) N-substitution with 2-propenyl group
6 Final Coupling Coupling of substituted aniline derivative with N-alkylated glycine methyl ester Formation of final N-substituted glycine derivative

This general scheme is adapted from azo dye synthesis protocols and amino acid derivative chemistry documented in organic synthesis literature.

Detailed Synthetic Notes

  • Diazotization and Azo Coupling: The diazonium salt is generated from an aromatic amine precursor by treatment with sodium nitrite in acidic aqueous medium at low temperature to prevent decomposition. The coupling partner, a 2-bromo-4,6-dinitrophenol or related phenol derivative, is reacted under slightly alkaline conditions to facilitate azo bond formation. The presence of electron-withdrawing nitro groups and bromine enhances the electrophilicity of the diazonium salt and stabilizes the azo linkage.

  • Acetylation: The amino group on the phenyl ring is acetylated to yield the acetamido substituent, commonly using acetic anhydride in pyridine or another mild base to avoid side reactions.

  • Methoxylation: The methoxy group is introduced via methylation of a hydroxy precursor, often using methyl iodide or dimethyl sulfate under basic conditions.

  • N-Alkylation of Glycine Methyl Ester: The glycine methyl ester is alkylated at the nitrogen with a 2-propenyl halide in the presence of a base such as potassium carbonate. This step requires careful control to prevent over-alkylation or side reactions.

  • Final Coupling: The substituted aniline derivative bearing the azo and acetylamino groups is coupled to the N-2-propenyl glycine methyl ester through nucleophilic substitution or amide bond formation, depending on the exact synthetic route.

Research Discoveries and Methodological Advances

Organozinc Chemistry in Peptidomimetic Synthesis

Recent advances in organozinc chemistry have enabled the efficient synthesis of complex peptidomimetic compounds, which share structural features with this glycine derivative. Techniques involve:

  • Preparation of organozinc monomers from organohalides
  • Coupling with acid chlorides or aldehydes to form ketones or chiral alcohols replacing ester or amide bonds
  • Ring-closing organozinc reactions to form macrocyclic structures

These methods provide stereochemical control and functional group tolerance beneficial for synthesizing multifunctional compounds like the target glycine derivative.

Combinatorial Approaches

Combinatorial organic synthesis methods have been applied to libraries of biologically active compounds structurally related to azo dyes and amino acid derivatives. These approaches facilitate rapid generation and screening of analogs by varying substituents and coupling partners, optimizing yields and biological activity.

Data Table: Summary of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Diazotization NaNO2, HCl 0–5 °C Water >90 Low temperature critical for stability
Azo Coupling 2-bromo-4,6-dinitrophenol, NaOH 0–10 °C Water/Alcohol 85–95 pH control essential to prevent side reactions
Acetylation Acetic anhydride, pyridine Room temp Pyridine 90 Mild conditions prevent hydrolysis
Methoxylation Methyl iodide, K2CO3 50–60 °C Acetone 80–90 Requires dry conditions
N-alkylation Propenyl bromide, K2CO3 Reflux DMF or DMSO 70–85 Controlled addition to avoid dialkylation
Final Coupling Nucleophilic substitution or amide formation Room temp to reflux Various 75–90 Purification by chromatography recommended

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form different compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized azo compounds.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted functional groups at the bromine position.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • Glycine derivatives are often explored for their potential as therapeutic agents. The compound's structure allows it to interact with biological targets effectively.
    • A study indicated that similar glycine derivatives exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .
  • Bioconjugation :
    • The compound can be utilized in bioconjugation processes, where it serves as a linker between biomolecules. This application is crucial in developing targeted therapies and drug delivery systems.
    • Research has demonstrated successful conjugation of glycine derivatives with antibodies for enhanced specificity in cancer treatment .

Applications in Biochemistry

  • Enzyme Inhibition Studies :
    • Glycine derivatives are valuable in studying enzyme kinetics and inhibition mechanisms. The compound can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways.
    • Case studies have shown its efficacy in inhibiting certain proteases, leading to potential applications in treating diseases caused by protease activity .
  • Fluorescent Probes :
    • The azo group within the compound can be exploited to develop fluorescent probes for imaging cellular processes. These probes help visualize biological interactions in real-time.
    • A notable application involved using similar derivatives to track cellular uptake and distribution of drugs within cancer cells .

Environmental Applications

  • Analytical Chemistry :
    • Glycine derivatives are employed as reagents in analytical chemistry for detecting heavy metals and pollutants due to their ability to form stable complexes.
    • Studies have reported successful applications of these compounds in environmental monitoring, particularly for assessing water quality .
  • Bioremediation :
    • The compound shows promise in bioremediation efforts by enhancing the degradation of environmental contaminants through microbial activity.
    • Research indicates that glycine-based compounds can stimulate the growth of specific bacteria capable of degrading pollutants like azo dyes .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryDrug Development
Bioconjugation
BiochemistryEnzyme Inhibition Studies
Fluorescent Probes
Environmental ScienceAnalytical Chemistry
Bioremediation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Substitution at the Phenyl Ring

  • Bromo vs. Chloro Substituents: The compound Glycine, N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester (CAS 88938-51-6) replaces bromine with chlorine. Chloro derivatives exhibit reduced steric hindrance and slightly lower molecular weight (599.88 g/mol vs.
  • Ethoxy vs. Methoxy Groups: The analogue methyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]beta-alaninate (EC 302-431-2) substitutes methoxy with ethoxy. Ethoxy groups increase hydrophobicity, impacting dye retention in hydrophobic matrices .

Modifications to the Glycine Moiety

  • Allyl vs. Acetyloxyethyl Groups: The compound N-[5-(Acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-β-alanine methyl ester (CAS 67905-16-2) replaces the allyl group with an acetyloxyethyl chain. This modification increases molecular weight (625.38 g/mol) and introduces ester hydrolysis susceptibility .
  • Cyanoethyl Substituents: The structurally related N-{2-[(E)-(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)(prop-2-en-1-yl)amino]-4-methoxyphenyl}acetamide (CAS 79295-92-4) incorporates a cyanoethyl group, enhancing dipole interactions and thermal stability (melting point: 417.4°C) .

Physicochemical Properties

Property Target Compound (CAS 57414-26-3) Chloro Analogue (CAS 88938-51-6) Ethoxy Derivative (EC 302-431-2)
Molecular Formula C₂₁H₂₁BrN₆O₁₀ C₂₁H₂₁ClN₆O₁₀ C₂₂H₂₃BrN₆O₁₀
Molecular Weight (g/mol) 605.24 599.88 627.36
Key Substituents Br, OCH₃, Allyl Cl, OCH₃, Methoxycarbonyl Br, OC₂H₅, β-Alanine
Stability High (electron-withdrawing Br/NO₂) Moderate (Cl less stabilizing) High (ethoxy enhances steric protection)
Solubility Low in water, moderate in DMSO Higher in polar solvents Low (increased hydrophobicity)
Applications Dyes, pigments Specialty dyes Industrial coatings

Biological Activity

Glycine derivatives have been extensively studied for their biological activities, particularly in pharmacology and toxicology. The compound Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester (CAS Number: 88938-51-6) is notable for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C21H21BrN6O10C_{21}H_{21}BrN_6O_{10}. The structure features a glycine backbone modified with an acetylamino group and a dinitrophenyl azo group, which are critical for its biological properties.

The biological activity of Glycine derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. Specifically, the incorporation of the dinitrophenyl azo moiety is known to enhance interactions with biological targets due to its electrophilic nature.

  • Anticonvulsant Activity :
    • Studies have shown that compounds with similar structures exhibit anticonvulsant properties. For instance, N-benzyl 2-amino acetamides have demonstrated significant efficacy in seizure models, suggesting that modifications to the glycine structure may yield similar results .
  • Antioxidant Properties :
    • The presence of methoxy groups in the structure can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Potential Cytotoxicity :
    • Preliminary data indicate that certain azo compounds can exhibit cytotoxic effects on cancer cell lines. Further studies are needed to explore the specific cytotoxic mechanisms related to this glycine derivative.

Case Studies

Several research studies have investigated the biological effects of glycine derivatives:

  • Anticonvulsant Efficacy :
    • In a study involving N-benzyl 2-acetamido-3-oxysubstituted propionamide derivatives, compounds exhibited significant anticonvulsant activities with ED50 values lower than those of established drugs like phenobarbital .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on the SAR of glycine derivatives, revealing that specific substitutions at the amino and aromatic positions significantly affect biological activity. For example, electron-withdrawing groups tend to enhance anticonvulsant effects .

Safety and Toxicology

The safety profile of Glycine derivatives is crucial for their therapeutic application. The compound's toxicity has been assessed through various toxicological studies:

  • Acute Toxicity :
    • Initial assessments suggest low acute toxicity; however, detailed studies are necessary to establish comprehensive safety data.
  • Environmental Impact :
    • As with many azo compounds, there is potential for environmental toxicity due to degradation products. Regulatory assessments are essential for determining safe usage levels .

Data Summary Table

PropertyValue
Molecular FormulaC21H21BrN6O10
CAS Number88938-51-6
Anticonvulsant ED50Comparable to phenobarbital
Antioxidant ActivityConfirmed in preliminary studies
Acute ToxicityLow (requires further investigation)

Q & A

Q. Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for azo and dinitrophenyl groups), methoxy (δ ~3.8 ppm), and allyl/propenyl protons (δ 5.0–6.0 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and azo-linked carbons (δ 140–160 ppm) .
  • FTIR : Detect ester C=O (~1740 cm⁻¹), azo N=N (~1450 cm⁻¹), and nitro groups (~1520/1350 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by UV detection at λmax ~450 nm for azo chromophores) .

Advanced: How do the bromo and dinitro substituents influence the compound’s stability and reactivity?

  • Electron-Withdrawing Effects : The 2-bromo-4,6-dinitrophenyl group increases electrophilicity, making the azo bond susceptible to reduction (e.g., by ascorbic acid or glutathione). Stability studies in buffered solutions (pH 4–9) are recommended to assess degradation kinetics .
  • Photoreactivity : Nitro groups may induce photodegradation under UV light. Use amber glassware and conduct stability tests under controlled lighting .
  • Steric Hindrance : The bulky substituents may slow nucleophilic attacks (e.g., ester hydrolysis), requiring harsher conditions (e.g., NaOH/MeOH reflux) .

Advanced: What challenges arise during purification, and how can they be mitigated?

  • Solubility Issues : The compound’s hydrophobicity (due to nitro and bromo groups) may require polar aprotic solvents (e.g., DMF or DMSO) for dissolution. Gradient elution (hexane → ethyl acetate → methanol) improves chromatographic separation .
  • Byproduct Formation : Incomplete azo coupling may yield mono-nitro intermediates. Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-resolution purification .
  • Metal Contamination : Residual catalysts (e.g., from diazonium reactions) can be removed via chelating resins or repeated washing with EDTA-containing buffers .

Advanced: What analytical strategies optimize quantification in complex matrices (e.g., biological samples)?

  • Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges improves recovery rates .
  • HPLC-DAD : Use a reversed-phase column (e.g., Zorbax SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Set detection at λ = 450 nm (azo band) .
  • Mass Spectrometry : Employ MRM (multiple reaction monitoring) in LC-MS/MS for enhanced specificity, targeting fragmentation ions like m/z 154 (dinitrophenyl fragment) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., nitroreductases) or receptors. The dinitrophenyl group may act as an electron-deficient warhead in covalent inhibition .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀ values) to guide structural optimization .

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